molecular formula C17H24ClNO3 B2439134 2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1397197-88-4

2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2439134
CAS No.: 1397197-88-4
M. Wt: 325.83
InChI Key: AKLOAXCFSXMKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide, also known as CDMMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of amides and has a molecular weight of 345.89 g/mol.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This leads to the arrest of the cell cycle and ultimately, cell death. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that this compound can induce oxidative stress in cancer cells, leading to the generation of reactive oxygen species (ROS). This can result in DNA damage and ultimately, cell death. Additionally, this compound has been shown to inhibit the activity of certain enzymes, including topoisomerase II and histone deacetylase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, this compound has been shown to have relatively low toxicity in normal cells, which is an important consideration for the development of new drugs.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, the synthesis of this compound can be challenging and requires specialized equipment and expertise. Additionally, this compound has been shown to have poor solubility in aqueous solutions, which can limit its effectiveness in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide. One area of interest is the development of new drug formulations that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to better understand the mechanism of action of this compound and to identify potential biomarkers that can be used to predict response to treatment. Finally, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide involves the reaction of 3,4-dimethoxybenzylamine with cyclohexylmethyl chloride in the presence of a base such as sodium hydride. The resulting product is then reacted with chloroacetyl chloride to yield this compound.

Scientific Research Applications

2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide has been studied extensively for its potential therapeutic properties, particularly in the treatment of cancer. Studies have shown that this compound exhibits potent anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

Properties

IUPAC Name

2-chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO3/c1-21-15-9-8-14(10-16(15)22-2)19(17(20)11-18)12-13-6-4-3-5-7-13/h8-10,13H,3-7,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLOAXCFSXMKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC2CCCCC2)C(=O)CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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